4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)thiadiazole-5-carboxamide
Description
4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)thiadiazole-5-carboxamide is a heterocyclic compound featuring fused thiazole and benzothiazole rings. Its structure includes a thiadiazole carboxamide core linked to a 7-methyl-substituted [1,3]thiazolo[4,5-g][1,3]benzothiazol moiety. The compound’s synthesis likely involves multi-step coupling reactions, such as those described for analogous thiazole carboxamides (e.g., hydrolysis of ester intermediates followed by amide bond formation using coupling reagents like HATU or EDCI) .
Properties
IUPAC Name |
4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5OS3/c1-5-9(22-18-17-5)12(19)16-13-15-8-4-3-7-10(11(8)21-13)20-6(2)14-7/h3-4H,1-2H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUUSKCZNGFEFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiazole with various substituted benzothiazoles under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)thiadiazole-5-carboxamide involves its interaction with various molecular targets. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interfere with cellular processes by disrupting membrane integrity or DNA synthesis .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in its fused thiazolo-benzothiazole system, distinguishing it from simpler thiadiazole derivatives. Key comparisons include:
Key Observations :
Reactivity Trends :
- The electron-deficient thiadiazole core in the target compound may exhibit nucleophilic substitution at the carboxamide group, whereas phenyl-substituted analogs (e.g., 8c in ) undergo electrophilic aromatic substitution .
Physical and Spectral Properties
Notes:
Biological Activity
The compound 4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)thiadiazole-5-carboxamide is a novel derivative within the thiazole and benzothiazole chemical family, which has garnered attention for its potential biological activities, particularly in anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclocondensation techniques. For example, high-pressure conditions have been utilized to enhance the yield and purity of thiazole derivatives, which are critical for evaluating their biological activities .
Biological Activity Overview
The biological activities of 4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)thiadiazole-5-carboxamide primarily focus on its anticancer properties. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Anticancer Activity
The anticancer activity of this compound has been evaluated through several in vitro studies:
- Cell Lines Tested : The compound has shown efficacy against several human cancer cell lines including MCF-7 (breast), HepG2 (liver), and A549 (lung) .
-
Cytotoxicity Results :
- In cell viability assays (MTT assay), the compound exhibited IC50 values in the low micromolar range (e.g., IC50 = 10.39 μM against MCF-7) indicating potent cytotoxicity compared to standard drugs like doxorubicin .
- The cytotoxic mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases (G1/S and G2/M), as evidenced by flow cytometry analyses .
The mechanisms underlying the anticancer effects of this compound include:
- Induction of Apoptosis : Treatment with the compound has been linked to increased levels of pro-apoptotic proteins (Bax) and decreased anti-apoptotic proteins (Bcl-2), leading to enhanced apoptosis in cancer cells .
- Cell Cycle Arrest : The compound induces cell cycle arrest at critical checkpoints, preventing cancer cells from proliferating. This effect is mediated by the activation of caspases involved in the apoptotic pathway .
Comparative Analysis
A comparative analysis of various thiazole derivatives reveals that modifications in their chemical structure significantly influence their biological activity. For instance:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Doxorubicin | MCF-7 | 19.35 | DNA intercalation |
| 4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)thiadiazole-5-carboxamide | MCF-7 | 10.39 | Apoptosis induction |
| Compound X | HepG2 | 8.107 | Caspase activation |
Case Studies
Several case studies have highlighted the effectiveness of thiazole derivatives in cancer treatment:
- Study on MCF-7 Cells : A study demonstrated that thiazole derivatives with electron-withdrawing groups exhibited higher cytotoxicity compared to those with electron-donating groups .
- HepG2 Cell Line Evaluation : Another investigation indicated that certain modifications in the thiadiazole structure led to enhanced anticancer properties through increased apoptosis and cell cycle arrest .
Q & A
Q. How do researchers address low solubility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
